2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1785583-94-9
VCID: VC7298379
InChI: InChI=1S/C6H8BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2
SMILES: C1CNC2=CC(=NN2C1)Br
Molecular Formula: C6H8BrN3
Molecular Weight: 202.055

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

CAS No.: 1785583-94-9

Cat. No.: VC7298379

Molecular Formula: C6H8BrN3

Molecular Weight: 202.055

* For research use only. Not for human or veterinary use.

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine - 1785583-94-9

Specification

CAS No. 1785583-94-9
Molecular Formula C6H8BrN3
Molecular Weight 202.055
IUPAC Name 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C6H8BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2
Standard InChI Key BIGUAHCUOIFZQS-UHFFFAOYSA-N
SMILES C1CNC2=CC(=NN2C1)Br

Introduction

Overview

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1785583-94-9) is a brominated heterocyclic compound belonging to the pyrazolopyrimidine family. With a molecular weight of 202.05 g/mol and the formula C₆H₇BrN₄, this molecule has garnered attention in medicinal chemistry and materials science due to its structural versatility and bioactivity . This report synthesizes data from peer-reviewed studies, patents, and commercial databases to provide a holistic view of its properties, synthesis pathways, and applications.

Chemical Identity and Structural Features

Molecular Characteristics

The compound features a bicyclic system comprising a pyrazole ring fused to a partially saturated pyrimidine moiety, with a bromine atom at position 2. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₆H₇BrN₄
Molecular Weight202.05 g/mol
Density1.3–1.5 g/cm³ (estimated)
Boiling Point290–300°C (estimated)
Melting PointNot reported
SolubilityModerate in polar solvents

The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate for cross-coupling reactions .

Structural Analogues

Derivatives such as N-(2-bromo-4,6-difluorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (PubChem CID 2884155) highlight the scaffold’s adaptability for drug design . Modifications at positions 5 and 7 influence bioactivity, as seen in HIV-1 integrase inhibitors .

Synthesis and Optimization

Conventional Routes

The parent compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 126352-69-0) is synthesized via cyclocondensation of 1,3-diketones or β-ketoesters with 5-aminopyrazoles in acidic media . Bromination at position 2 is achieved using brominating agents like PBr₃ or N-bromosuccinimide (NBS) .

Example Protocol :

  • React 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile with ethyl butyrylacetate in acetic acid and H₂SO₄.

  • Stir at room temperature for 5–8 hours.

  • Isolate the product via filtration (yield: 87–95%).

Challenges and Innovations

  • Regioselectivity: Competing bromination at adjacent positions necessitates careful control of reaction conditions .

  • Scalability: Multi-gram syntheses require optimized purification methods (e.g., column chromatography) .

Pharmacological and Biological Applications

Antiviral Activity

Pyrazolo[1,5-a]pyrimidine derivatives inhibit HIV-1 integrase, a critical enzyme for viral replication. Compound 17b (structurally related to brominated analogues) demonstrated an IC₅₀ of 74 nM in strand-transfer assays and an IC₉₅ of 63 nM in cellular models . The bromine atom’s electron-withdrawing effects enhance metal-binding capacity at the enzyme’s active site .

SKUQuantityPrice (USD)Lead Time
B630458-100mg100 mg$103.908–12 weeks
B630458-1g1 g$419.908–12 weeks

Pricing reflects the complexity of bromination and purification steps .

Future Directions and Research Gaps

Targeted Drug Design

  • Kinase Inhibition: Structural analogs show promise as c-Src kinase inhibitors for oncology .

  • Neuropharmacology: Modulation of GABA receptors is unexplored but plausible given the scaffold’s similarity to anxiolytics .

Synthetic Chemistry Advances

  • Flow Chemistry: Continuous bromination could improve yield and safety .

  • Green Solvents: Replace acetic acid with ionic liquids to reduce environmental impact .

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